molecular formula C12H17ClN2O2S B1389403 2-Chloro-5-[(2-methyl-1-piperidinyl)sulfonyl]-aniline CAS No. 1036470-64-0

2-Chloro-5-[(2-methyl-1-piperidinyl)sulfonyl]-aniline

Cat. No.: B1389403
CAS No.: 1036470-64-0
M. Wt: 288.79 g/mol
InChI Key: KOOSFAIFXHUNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[(2-methyl-1-piperidinyl)sulfonyl]-aniline is an organic compound with the molecular formula C12H17ClN2O2S and a molecular weight of 288.79 g/mol . This compound is known for its unique chemical structure, which includes a chloro-substituted aniline ring and a piperidinyl sulfonyl group. It is primarily used in various chemical and pharmaceutical applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(2-methyl-1-piperidinyl)sulfonyl]-aniline typically involves the reaction of 2-chloroaniline with 2-methylpiperidine and a sulfonyl chloride derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes . The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. The industrial process is optimized for yield and efficiency, making it suitable for large-scale production.

Properties

IUPAC Name

2-chloro-5-(2-methylpiperidin-1-yl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-9-4-2-3-7-15(9)18(16,17)10-5-6-11(13)12(14)8-10/h5-6,8-9H,2-4,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOSFAIFXHUNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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